molecular formula C7H6F3N3O3S B1297324 N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid CAS No. 797806-64-5

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid

Cat. No.: B1297324
CAS No.: 797806-64-5
M. Wt: 269.2 g/mol
InChI Key: PTYFZPOMQNHYHW-UHFFFAOYSA-N
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Description

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with caspases, which are a family of protease enzymes involved in the execution-phase of cell apoptosis . The compound activates caspases 3 and 9, leading to programmed cell death in certain cancer cell lines . Additionally, it may interact with other proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cell lines such as prostate cancer (PC3) and colon cancer (HT-29), the compound induces apoptosis through the activation of caspases . This leads to the inhibition of cell proliferation and the promotion of cell death. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to and activates caspases 3 and 9, which are crucial for the execution of apoptosis . This activation leads to the cleavage of specific substrates within the cell, ultimately resulting in cell death. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity . Its degradation products and their potential effects on cells need to be further investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound may affect metabolic flux and metabolite levels, contributing to its overall biological effects . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation in target tissues and its overall therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid typically involves the reaction of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid has several scientific research applications:

Comparison with Similar Compounds

  • N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)benzamide
  • N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)acetamide
  • N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)thiourea

Comparison:

Properties

IUPAC Name

4-oxo-4-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O3S/c8-7(9,10)5-12-13-6(17-5)11-3(14)1-2-4(15)16/h1-2H2,(H,15,16)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYFZPOMQNHYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NC1=NN=C(S1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349607
Record name N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797806-64-5
Record name N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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